molecular formula C14H14F3N3 B1401817 [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-91-7

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401817
M. Wt: 281.28 g/mol
InChI Key: RRSLCHDVXUYGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which is a key structural motif in this compound, has been extensively studied. They are synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several bonds. For instance, Cl1–C17 (1.740 (2)), N2–N3 (1.375 (2)) and F2–C1 (1.336 (2)) bonds display single-bond characteristics in the molecular structure of the studied compound .


Chemical Reactions Analysis

The compound has been found to react with various agents. For example, three different types of amino-functionalized surfaces, amino thiolate on Au, amino siloxane on Si, and PE foils and films reacted with DAE, were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate and analyzed by XPS and NEXAFS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its trifluoromethylpyridine structure. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Biogenic Amines in Foods

Biogenic amines (BAs) are nitrogenous organic compounds produced through the decarboxylation of amino acids. They are significant in food chemistry due to their role as quality and safety indicators. The analysis of BAs in foods is crucial because of their toxicity and as indicators of food freshness or spoilage. High-performance liquid chromatography (HPLC) is the most common method for quantifying BAs, with derivatization techniques enhancing detection sensitivity. This analytical focus aims to mitigate health risks associated with BA consumption and ensure food safety (Önal, 2007).

BAs in Fish Safety and Quality

Specific BAs, such as histamine, cadaverine, and putrescine, are key in determining fish safety and quality. Despite histamine's association with scombroid food poisoning, it alone may not suffice to cause toxicity, suggesting the need for comprehensive BA profiling in fish products to ensure consumer safety. Understanding BAs' roles can inform processing and preservation strategies to minimize health risks (Bulushi et al., 2009).

PFAS Removal by Amine-functionalized Sorbents

Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the application of nitrogen-containing compounds in environmental remediation. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, demonstrating the compounds' utility in addressing persistent organic pollutants (Ateia et al., 2019).

Biogenic Amines' Role in Human Health and Disease

The study of biogenic amines extends beyond food safety into the domain of human health. Polyamines, such as putrescine, spermidine, and spermine, are critical for cellular functions in both plants and humans. While beneficial in some physiological processes, excessive levels of polyamines can be harmful, particularly in the context of cancer, aging, and neurodegenerative diseases. This dual role underscores the importance of understanding and managing polyamine levels in dietary sources for health and disease management (Handa et al., 2018).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future of this compound lies in its potential applications in the agrochemical and pharmaceutical industries. Currently, the major use of trifluoromethylpyridine derivatives is in the protection of crops from pests . Several of these derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLCHDVXUYGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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